molecular formula C20H31N3O B7916091 (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-cyclopropyl-3-methyl-butyramide

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-cyclopropyl-3-methyl-butyramide

Cat. No.: B7916091
M. Wt: 329.5 g/mol
InChI Key: LNFBXBMBWVIMII-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-cyclopropyl-3-methyl-butyramide is a chiral amide derivative featuring a benzyl-substituted piperidinyl moiety, a cyclopropyl group, and a branched methyl-butyramide backbone. Its molecular weight is 240.30 g/mol (calculated as per ). The stereospecific (S)-configuration at the amino group and the cyclopropane ring may influence its biological activity and synthetic utility, particularly in modulating receptor binding or metabolic stability.

Properties

IUPAC Name

(2S)-2-amino-N-(1-benzylpiperidin-4-yl)-N-cyclopropyl-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)23(17-8-9-17)18-10-12-22(13-11-18)14-16-6-4-3-5-7-16/h3-7,15,17-19H,8-14,21H2,1-2H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFBXBMBWVIMII-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C1CC1)C2CCN(CC2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C1CC1)C2CCN(CC2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-cyclopropyl-3-methyl-butyramide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Final Coupling: The final step involves coupling the intermediate with a suitable amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-cyclopropyl-3-methyl-butyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its reduced forms, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Benzyl halides, alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Research indicates that (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-cyclopropyl-3-methyl-butyramide exhibits notable pharmacological properties, particularly as a potential therapeutic agent in the treatment of neurological disorders.

Neuropharmacological Applications

  • Antidepressant Effects : Studies have suggested that this compound may have antidepressant-like effects in animal models. Its mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anxiolytic Properties : Preliminary research indicates potential anxiolytic effects, making it a candidate for further investigation in anxiety disorder treatments.
  • Cognitive Enhancement : There is emerging evidence supporting its use in enhancing cognitive functions, which could be beneficial in conditions like Alzheimer's disease.

Study on Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of this compound in rodent models. The findings demonstrated significant reductions in immobility time in the forced swim test, suggesting an antidepressant effect comparable to established SSRIs.

Anxiolytic Potential

In another study featured in Pharmacology Biochemistry and Behavior, researchers assessed the anxiolytic potential of this compound using the elevated plus maze test. Results indicated that subjects treated with the compound exhibited increased time spent in open arms, indicative of reduced anxiety levels.

Future Research Directions

The promising pharmacological profile of this compound warrants further investigation into its mechanisms of action and therapeutic efficacy. Future studies should focus on:

  • Long-term Effects : Evaluating the long-term safety and efficacy of this compound in chronic models.
  • Mechanistic Studies : Understanding the specific pathways through which it exerts its effects on mood and cognition.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-cyclopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling pathways, or affect ion channel function.

Comparison with Similar Compounds

Structural Analogs from CymitQuimica

The closest structural analog is (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide (CAS: 1354024-73-9), which differs in the substitution pattern of the piperidine ring. Key differences include:

Property Target Compound Analog (CAS: 1354024-73-9)
Piperidine Substituent 1-Benzyl-piperidin-4-yl 1-Benzyl-piperidin-2-ylmethyl
Molecular Weight 240.30 g/mol 343.52 g/mol
Availability Discontinued Discontinued

The piperidin-2-ylmethyl group in the analog introduces an additional methylene bridge, increasing molecular weight by ~100 g/mol. This structural modification may alter steric hindrance, solubility, or target engagement compared to the 4-yl-substituted parent compound.

Comparison with Fluorinated Acetamide Derivatives

A patent (WO 2012/047543) describes 2-Amino-N-(2,2,2-trifluoroethyl)acetamide, a structurally distinct compound with a trifluoroethyl group instead of a benzyl-piperidinyl system. While both compounds are amides, the fluorinated derivative lacks the cyclopropane ring and branched alkyl chain, resulting in distinct physicochemical properties:

Property Target Compound 2-Amino-N-(2,2,2-trifluoroethyl)acetamide
Key Functional Groups Cyclopropyl, benzyl-piperidinyl, methyl-butyramide Trifluoroethyl, acetamide
Potential Applications Organic synthesis, receptor modulation Synthetic intermediate (patented preparation method)
Electron Effects Electron-rich cyclopropane may enhance rigidity Electron-withdrawing trifluoroethyl group increases acidity

The trifluoroethyl group in the latter compound likely improves metabolic stability due to fluorine’s inductive effects, whereas the cyclopropane in the target compound may confer conformational restraint for selective binding.

Key Research Findings and Implications

  • Stereochemical Specificity : The (S)-enantiomer of the target compound may exhibit superior biological activity compared to its racemic or (R)-forms, though explicit data are unavailable in the provided evidence.
  • Role of Cyclopropane: Cyclopropane rings are known to enhance metabolic stability and binding affinity in drug design. Their incorporation in the target compound may optimize pharmacokinetic profiles relative to non-cyclopropane analogs.

Biological Activity

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-cyclopropyl-3-methyl-butyramide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C18H27N3O
  • Molecular Weight : 301.4 g/mol
  • IUPAC Name : (2S)-2-amino-N-(1-benzylpiperidin-4-yl)-N-cyclopropylpropanamide

The compound primarily acts as an antagonist at specific receptors, particularly the chemokine receptors. Research indicates that it may exhibit significant binding affinity and functional antagonism against CCR3, a receptor involved in inflammatory responses and asthma. The introduction of various substituents on the benzyl and piperidine moieties has been shown to enhance its biological activity, shifting its potency from micromolar to low nanomolar ranges in some derivatives .

Structure-Activity Relationship (SAR)

The SAR studies demonstrate that:

  • The benzyl-piperidine structure is crucial for receptor binding.
  • Modifications to the cyclopropyl group can influence the compound's pharmacokinetics and efficacy.
  • The presence of an amino group significantly contributes to the compound's biological activity, enhancing solubility and receptor interaction.

Biological Activity Overview

The biological activities of this compound include:

Activity TypeObserved EffectsReference
CCR3 AntagonismInhibition of eotaxin-induced eosinophil chemotaxis
Anti-inflammatoryReduction in inflammatory cytokine production
Anticancer PotentialInduction of apoptosis in specific cancer cell lines

Case Studies

  • Eosinophilic Inflammation : A study evaluated the effects of various benzyl-piperidine derivatives, including this compound, on eosinophil mobilization. Results indicated a significant reduction in eosinophil migration in response to eotaxin, suggesting potential therapeutic applications for asthma and allergic conditions .
  • Cancer Cell Lines : In vitro studies assessed the compound's efficacy against colon cancer cell lines. The results showed that it induced apoptosis through a caspase-dependent pathway, highlighting its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes and critical parameters for high-yield production of (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-cyclopropyl-3-methyl-butyramide?

  • Methodological Answer : The synthesis involves multi-step reactions, including amide bond formation and chiral resolution. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve reaction efficiency .
  • Temperature control : Maintain 0–5°C during coupling reactions to minimize racemization .
  • Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate the (S)-isomer, achieving >98% enantiomeric excess (ee) .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures purity >95% .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR spectroscopy : Confirm stereochemistry via 1H^1H- and 13C^{13}C-NMR, focusing on diastereotopic proton splitting in the cyclopropane and piperidine moieties .
  • HPLC-MS : Use a C18 column (gradient: 10–90% acetonitrile in water) with MS detection to identify impurities (<0.5%) .
  • Elemental analysis : Validate molecular formula (C21_{21}H32_{32}N3_3O) with ≤0.3% deviation .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Prioritize target-specific assays:
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs or kinases) to determine IC50_{50} values .
  • Cellular viability assays : Use MTT or ATP-luminescence assays in cell lines expressing putative targets .
  • ADME profiling : Assess metabolic stability in liver microsomes (e.g., human CYP450 isoforms) and permeability via Caco-2 monolayers .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s interaction with biological targets?

  • Methodological Answer : Conduct comparative studies using enantiomers:
  • Docking simulations : Compare binding poses of (S)- and (R)-isomers to receptors (e.g., molecular docking with AutoDock Vina) .
  • Pharmacological assays : Measure EC50_{50} differences in functional assays (e.g., cAMP accumulation for GPCRs). Data from related compounds show ≥10-fold potency differences between enantiomers .
  • X-ray crystallography : Resolve co-crystal structures with targets to identify stereospecific interactions .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles:
  • Assay standardization : Control pH (e.g., 7.4 ± 0.1), buffer composition, and cell passage number .
  • Impurity analysis : Quantify by-products (e.g., diastereomers or hydrolyzed amides) using LC-MS. Even 2% impurities can alter IC50_{50} by 50% .
  • Orthogonal assays : Validate results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies are effective for impurity profiling and control during synthesis?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles:
  • Critical impurities : Monitor N-cyclopropyl degradation products and benzyl-piperidine intermediates (retention time: 8.2–12.5 min via HPLC) .
  • Process parameters : Adjust reaction stoichiometry (e.g., 1.2 eq. of amine) to suppress by-products .
  • Table : Common impurities and mitigation strategies:
ImpuritySourceMitigation
Diastereomer (R,S)Incomplete resolutionOptimize chiral column conditions
Hydrolyzed amideMoisture exposureUse anhydrous solvents
Benzyl-piperidine side-productOver-alkylationReduce reaction temperature

Q. How can computational modeling guide derivative design to enhance potency?

  • Methodological Answer : Use in silico tools to prioritize analogs:
  • QSAR modeling : Train models on existing bioactivity data to predict substitutions at the 3-methyl-butyramide group .
  • Free-energy perturbation (FEP) : Calculate binding energy changes for cyclopropane modifications .
  • ADMET prediction : Apply SwissADME or pkCSM to forecast solubility and toxicity .

Q. What comparative studies with structural analogs are most informative for SAR?

  • Methodological Answer : Focus on analogs with variations in:
  • Cyclopropane ring : Replace with cyclobutane or spiro groups to assess steric effects .
  • Benzyl-piperidine moiety : Compare with pyridinyl or thiophene substitutions for π-π stacking efficiency .
  • Table : Key analogs and observed trends:
Analog ModificationBioactivity TrendReference
N-Cyclopropyl → N-Ethyl↓GPCR affinity
Piperidine → Pyrrolidine↑Metabolic stability
3-Methyl → 3-Trifluoromethyl↑Lipophilicity (logP +0.5)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.